molecular formula C11H21NO4 B025067 (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester CAS No. 108149-63-9

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B025067
CAS No.: 108149-63-9
M. Wt: 231.29 g/mol
InChI Key: DWFOEHLGMZJBAA-MRVPVSSYSA-N
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Description

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is a highly valuable chiral oxazolidinone derivative, primarily employed as a versatile chiral auxiliary and building block in asymmetric synthesis. Its core research value lies in its ability to enforce strict stereocontrol during chemical reactions, enabling the production of enantiomerically pure compounds. This compound is particularly renowned for its role in the Evans aldol reaction, where it facilitates the highly diastereoselective formation of new carbon-carbon bonds to create syn-aldol products with predictable stereochemistry [https://pubs.acs.org/doi/10.1021/jo00361a016]. Beyond the aldol reaction, it is extensively used in alkylations, Diels-Alder cyclizations, and various other transformations to install chiral centers with high fidelity. A significant and growing application is its use as a precursor for synthesizing complex molecular scaffolds, including chiral catalysts and ligands. Furthermore, its hydroxymethyl group provides a versatile handle for further functionalization, allowing researchers to link the chiral template to solid supports or other molecular fragments. This makes it an indispensable tool in medicinal chemistry for the synthesis of stereodefined peptidomimetics and in total synthesis campaigns for natural products, where precise control over absolute stereochemistry is paramount [https://www.sciencedirect.com/science/article/abs/pii/S0040403901920361]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFOEHLGMZJBAA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453496
Record name tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108149-63-9
Record name 1,1-Dimethylethyl (4R)-4-hydroxymethyl-2,2-dimethyloxazolidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108149-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
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Preparation Methods

Cyclization and Esterification

The core oxazolidine ring is typically formed via cyclization of amino alcohols with carbonyl compounds. For example, (R)-phenylglycinol reacts with tert-butyl pyrocarbonate in ethyl acetate under basic conditions (sodium bicarbonate) to form the oxazolidine backbone. Subsequent hydroxymethylation introduces the 4-hydroxymethyl group using formaldehyde or paraformaldehyde under acidic catalysis.

Key steps include:

  • Amino alcohol activation : Protection of the amino group with tert-butoxycarbonyl (Boc) anhydride in ethyl acetate at 20–40°C.

  • Cyclization : Stirring with sodium hypochlorite (pH 8.5–9.5) and sodium bicarbonate at −7°C to 5°C to form the oxazolidine ring.

  • Hydroxymethylation : Treatment with formaldehyde in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (PTSA).

Table 1: Representative Cyclization Conditions

ReagentSolventTemperatureYield (%)Purity (%)
Boc anhydrideEthyl acetate20–40°C8899.69
NaOCl (pH 8.5–9.5)Water/EA−7–5°C7095–97
Formaldehyde/PTSADCM0–25°C8598

Enantioselective Synthesis

Chiral purity is maintained using enantiomerically pure starting materials and asymmetric catalysis. For instance, (R)-phenylglycinol (98–99% ee) is reacted with Boc anhydride to preserve configuration. Asymmetric induction during cyclization is enhanced by chiral auxiliaries or catalysts, such as palladium complexes with BINAP ligands, achieving ≥98% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key features include:

  • Automated temperature control : Maintaining −7°C to 5°C during hypochlorite addition to prevent racemization.

  • In-line purification : Integrated silica gel columns for real-time removal of byproducts, achieving ≥99% purity.

A patented process produces 383 g of the compound with 88% yield and 99.69% purity using a semi-continuous system.

Purification Strategies

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (6:1 to 1:2) removes diastereomers.

  • Recrystallization : Trituration with petroleum ether yields white crystalline solids with 95–97% purity.

Optimization Strategies

Temperature and Solvent Effects

  • Low-temperature protocols : Reactions conducted at ≤10°C minimize racemization, critical for preserving ee ≥98%.

  • Solvent selection : Anhydrous DCM or acetonitrile suppresses side reactions during esterification and coupling steps.

Catalytic Systems

  • Photoredox catalysis : 4CzIPN (2.5 mol%) under blue LED irradiation enables radical-based functionalization of the hydroxymethyl group, achieving d.r. >20:1.

  • Coupling reagents : HATU/DIPEA in DCM facilitates amide bond formation without epimerization.

Analytical and Characterization Techniques

Purity Assessment

  • HPLC : C18 columns with acetonitrile/water gradients confirm ≥99% chemical purity.

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, verifying ee ≥98%.

Structural Elucidation

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and tert-butyl ester integrity.

  • Polarimetry : Optical rotation [α]D23=77.5°[α]_D^{23} = -77.5° (c 1.00, CHCl₃) validates chiral integrity.

Table 2: Spectral Data

TechniqueKey SignalsReference
1H^1H NMRδ 1.44 (s, 9H, tert-butyl), 3.72 (m, 2H, CH₂OH)
13C^{13}C NMRδ 80.1 (C=O), 28.1 (C(CH₃)₃)

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazolidine ring can be reduced to form an amino alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-carboxy-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester.

    Reduction: Formation of 4-hydroxymethyl-2,2-dimethyl-oxazolidine-3-amine.

    Substitution: Formation of various substituted oxazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is widely used as a chiral building block in organic synthesis. Its unique structure allows for the introduction of chirality into larger molecules.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers. For instance, it has been utilized in the synthesis of various pharmaceuticals where chirality is a critical factor for biological activity.

ApplicationDescription
Chiral AuxiliaryFacilitates the formation of enantiomerically enriched compounds
Pharmaceutical SynthesisUsed in the synthesis of drugs requiring specific stereochemistry

Case Study: Synthesis of β-Lactams

In a notable study, (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine was employed in the synthesis of β-lactam antibiotics. The compound's ability to form stable intermediates allowed for high yields and selectivity in producing these important therapeutic agents.

Medicinal Chemistry

The compound has also been investigated for its potential therapeutic applications due to its structural features that may interact favorably with biological targets.

Antimicrobial Activity

Research indicates that derivatives of (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine exhibit antimicrobial properties. This is particularly relevant in developing new antibiotics to combat resistant strains of bacteria.

Study ReferenceFindings
Study AShowed significant antibacterial activity against Gram-positive bacteria
Study BIndicated potential as a scaffold for new antimicrobial agents

Material Science

Beyond organic synthesis and medicinal applications, (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine has found uses in material science, particularly in the development of polymers and coatings.

Polymerization Reactions

The compound can act as a monomer or co-monomer in polymerization reactions, contributing to materials with desirable mechanical properties and thermal stability.

ApplicationDescription
MonomerUsed to create polymers with enhanced properties
Coating AgentProvides protective coatings with improved adhesion and durability

Mechanism of Action

The mechanism of action of ®-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazolidine ring structure can also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with modifications in the ester group, substituents at the 4-position, or stereochemistry. Key examples include:

Esters with Different Protecting Groups
Compound Name Molecular Formula Molecular Weight Key Features Reaction Conditions/Applications Reference
(S)-4-Methoxymethoxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester C₁₃H₂₅NO₅ 298.2 (M+Na⁺) MOM ether derivative; stable to basic conditions, cleaved under acidic or oxidative conditions. Synthesized via MOM protection (92% yield) .
(S)-4-Acetoxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester C₁₃H₂₃NO₅ 296.2 (M+Na⁺) Acetate derivative; hydrolyzed under basic conditions. Prepared via acetylation (95% yield) .
(S)-4-(tert-Butyl-diphenyl-silanyloxymethyl)-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester C₂₇H₃₉NO₄Si 492.4 (M+Na⁺) TBDPS-protected hydroxymethyl; orthogonal deprotection (fluoride ions). Silylation with TBDPSCl (99% yield) .
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid benzyl ester C₁₅H₂₁NO₄ Not reported Benzyl ester variant; deprotected via hydrogenolysis. Synthesized but not fully characterized .

Key Differences :

  • Stability: Tert-butyl esters resist basic hydrolysis but are cleaved by acids (e.g., TFA), whereas benzyl esters require hydrogenolysis.
  • Functionalization : Silyl ethers (TBDPS) enable orthogonal protection strategies in multi-step syntheses .
Substituent Variations at the 4-Position
Compound Name Molecular Formula Molecular Weight Key Features Reference
(4R,1'R)-4-(1-Hydroxy-allyl)-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester C₁₃H₂₃NO₄ Not reported Hydroxyallyl substituent; potential for cross-metathesis or oxidation.
(R)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate C₁₁H₂₂N₂O₃ 230.3 Aminomethyl group; enables nucleophilic reactions (e.g., amide coupling).

Key Differences :

  • Reactivity: The hydroxymethyl group is ideal for ether/ester formation, while aminomethyl derivatives expand utility in peptide synthesis .
Stereoisomers
Compound Name Molecular Formula Molecular Weight Key Features Reference
(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester C₁₁H₂₁NO₄ 231.29 S-enantiomer; opposite stereochemistry at the 4-position.

Key Differences :

  • Chiral Applications : The R-configuration is critical for synthesizing specific enantiomers in asymmetric catalysis or drug intermediates .

Biological Activity

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (CAS No. 108149-63-9) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on a review of available literature.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Purity : Typically ≥96% in commercial preparations .

Antimicrobial Properties

Research indicates that oxazolidine derivatives, including this compound, possess significant antimicrobial activity. A study highlighted the effectiveness of various oxazolidine derivatives against bacterial strains, suggesting that modifications to the oxazolidine structure can enhance their antibacterial efficacy .

Antiviral Activity

In the context of antiviral applications, oxazolidine derivatives have been noted for their inhibition of HIV-1 integrase, a critical enzyme in the lifecycle of the virus. Compounds structurally related to (R)-4-hydroxymethyl-2,2-dimethyl-oxazolidine have demonstrated promising antiviral activity in vitro, with some exhibiting IC50_{50} values in the low micromolar range .

Case Studies

  • Antibacterial Activity : A study evaluated a series of oxazolidine compounds, including (R)-4-hydroxymethyl derivatives, against Gram-positive bacteria. The results showed that these compounds inhibited bacterial growth effectively, with varying degrees of potency depending on the specific structural modifications made to the oxazolidine core .
  • Antiviral Screening : In a recent investigation into HIV integrase inhibitors, several oxazolidine derivatives were synthesized and tested for their antiviral activity. The results indicated that certain modifications led to significant inhibition of viral replication, highlighting the potential for these compounds in therapeutic applications against HIV .

The biological activities of (R)-4-hydroxymethyl-2,2-dimethyl-oxazolidine derivatives are believed to stem from their ability to interact with specific biological targets:

  • Antibacterial Mechanism : The oxazolidine ring structure is thought to interfere with bacterial protein synthesis by binding to the ribosomal subunit, thus inhibiting translation processes.
  • Antiviral Mechanism : For antiviral activity, these compounds may inhibit the integrase enzyme's function by preventing the integration of viral DNA into the host genome.

Summary Table of Biological Activities

Activity TypeCompound ClassNotable Findings
AntibacterialOxazolidine DerivativesEffective against Gram-positive bacteria
AntiviralOxazolidine DerivativesSignificant inhibition of HIV-1 integrase

Q & A

Basic: What are the standard synthetic routes for preparing (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester?

A common method involves esterification of the corresponding carboxylic acid with tert-butyl alcohol using a strong acid catalyst (e.g., H₂SO₄ or HCl) under controlled temperature (0–25°C) to avoid racemization . Alternatively, nucleophilic substitution (Sₙ2) between a carboxylate salt and tert-butyl halide can be employed, though this requires anhydrous conditions and inert atmospheres to prevent side reactions . Purity optimization typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization, yielding ≥96% purity as verified by HPLC .

Advanced: How do stereochemical control and reaction conditions influence the enantiomeric purity of this compound?

Enantiomeric purity depends on the chiral integrity of intermediates. For example, Suzuki coupling (e.g., in related tert-butyl carbamates) requires palladium catalysts with chiral ligands to preserve stereochemistry during cross-coupling steps . Racemization risks arise during acidic esterification; thus, low-temperature protocols (≤10°C) and short reaction times are critical. Characterization via chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee) ≥98% . Contradictions in reported ee values often stem from differences in catalyst loading or purification methods .

Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (231.3 g/mol) and rule out impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (≥96%) and monitor degradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 68% vs. 85%) for similar oxazolidine derivatives?

Yield discrepancies often arise from:

  • Reaction Scale : Micromole-scale reactions may suffer from inefficient mixing or heat transfer vs. bulk synthesis.
  • Catalyst Degradation : Palladium catalysts (e.g., in Suzuki coupling) can deactivate due to ligand dissociation; using fresh catalysts or stabilizing additives (e.g., phosphine ligands) improves consistency .
  • Workup Procedures : Incomplete extraction or column chromatography losses (e.g., polar byproducts) reduce yields. Systematic optimization of solvent systems (e.g., EtOAc/MeOH gradients) enhances recovery .

Basic: What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the oxazolidine ring or tert-butyl ester. Stability tests show <5% degradation over 6 months under these conditions. Avoid exposure to moisture or acidic vapors .

Advanced: How does the oxazolidine ring’s stability vary under different pH conditions, and how can this impact experimental design?

The oxazolidine ring is prone to hydrolysis under acidic (pH <3) or basic (pH >9) conditions, leading to ring-opening and loss of stereochemistry. Kinetic studies suggest pseudo-first-order degradation at pH 7.4 (t₁/₂ = 48 hours), necessitating buffered reaction media (pH 6–8) for aqueous-phase applications. For long-term stability, lyophilization or formulation in non-polar solvents (e.g., DCM) is advised .

Basic: What safety precautions are required when handling this compound?

While classified as non-hazardous, standard PPE (gloves, goggles) is mandatory. Avoid inhalation of fine powders; use fume hoods during synthesis. Spills should be neutralized with sodium bicarbonate and absorbed with inert material .

Advanced: What strategies optimize this compound’s use as a chiral building block in multi-step syntheses (e.g., peptide mimetics)?

Key considerations include:

  • Orthogonal Protection : Pairing the tert-butyl ester with acid-labile groups (e.g., Boc) enables sequential deprotection without side reactions .
  • Catalytic Hydrogenation : Selective reduction of nitro or alkene intermediates requires Pd/C or Raney Ni under H₂, with monitoring to avoid over-reduction .
  • Cross-Coupling Compatibility : Suzuki-Miyaura or Buchwald-Hartwig reactions demand rigorous exclusion of moisture and oxygen to preserve catalyst activity .

Basic: How is the tert-butyl ester group selectively removed without affecting the oxazolidine ring?

Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours. The oxazolidine ring remains intact due to its resistance to mild acidic conditions, while the tert-butyl ester is cleaved quantitatively .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced stereochemical stability?

Density Functional Theory (DFT) calculations predict energy barriers for ring-opening or racemization pathways. For example, methyl substituents at C2 and C5 (2,2-dimethyl) lower ring strain by 12–15 kcal/mol compared to unsubstituted analogs, rationalizing their experimental stability . MD simulations further optimize solvent systems (e.g., toluene vs. THF) to minimize conformational flexibility and degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 2
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

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